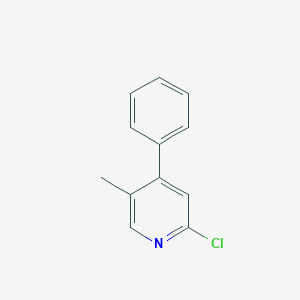
2-Chloro-5-methyl-4-phenylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-methyl-4-phenylpyridine: is a heterocyclic organic compound with the following chemical structure:
ClC1=NC(C)C(C2=CC=CC=CC2)=N1
It belongs to the pyridine family and contains a chlorine atom, a methyl group, and a phenyl group. This compound has interesting properties due to its aromatic ring and functional groups.
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for the preparation of 2-Chloro-5-methyl-4-phenylpyridine. One optimized method starts from 2-fluoro-4-methylpyridine, which undergoes a series of reactions to yield the desired compound . The overall yield is 29.4% in 7 linear steps.
Reaction Conditions:: The key steps in the synthesis include halogenation, cyclization, and chlorination. Detailed reaction conditions and reagents are beyond the scope of this article, but they involve various chemical transformations.
Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized using similar principles on a larger scale.
Analyse Des Réactions Chimiques
Reactivity:: 2-Chloro-5-methyl-4-phenylpyridine can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions at the chlorine atom.
Oxidation/Reduction Reactions: Depending on reaction conditions, it may be oxidized or reduced.
Arylation Reactions: The phenyl group allows for arylation reactions.
Chlorinating Agents: Used for chlorination reactions.
Nucleophiles: Participate in substitution reactions.
Oxidizing/Reducing Agents: Modify the oxidation state of the molecule.
Major Products:: The major products depend on the specific reaction conditions. For example, substitution reactions yield derivatives with different substituents at the chlorine position.
Applications De Recherche Scientifique
2-Chloro-5-methyl-4-phenylpyridine finds applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential biological activities.
Medicine: Studied for pharmacological properties.
Industry: May serve as an intermediate in chemical processes.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects depends on its specific application. It could involve interactions with cellular receptors, enzymes, or other molecular targets. Further research is needed to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
While 2-Chloro-5-methyl-4-phenylpyridine is unique due to its specific substitution pattern, it shares similarities with other pyridine derivatives. Some similar compounds include:
- 2-Chloropyridine
- 4-Methyl-2-phenylpyridine (a positional isomer)
- 2-Chloro-5-phenylpyridine-3-carboxaldehyde (related compound)
Propriétés
Formule moléculaire |
C12H10ClN |
|---|---|
Poids moléculaire |
203.67 g/mol |
Nom IUPAC |
2-chloro-5-methyl-4-phenylpyridine |
InChI |
InChI=1S/C12H10ClN/c1-9-8-14-12(13)7-11(9)10-5-3-2-4-6-10/h2-8H,1H3 |
Clé InChI |
IUKXTMBOOMJEPS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12958692.png)
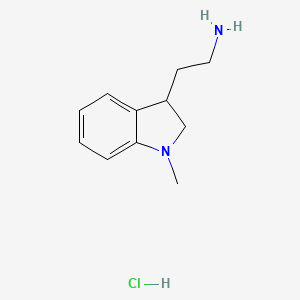
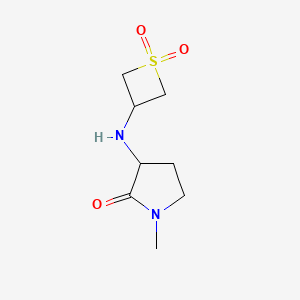
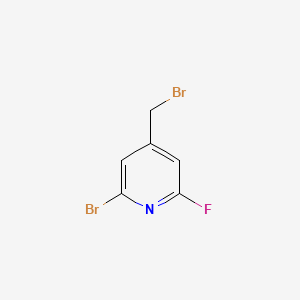
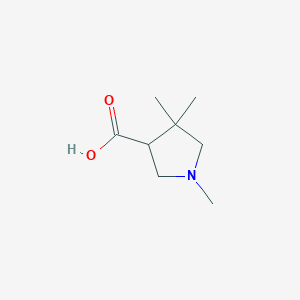
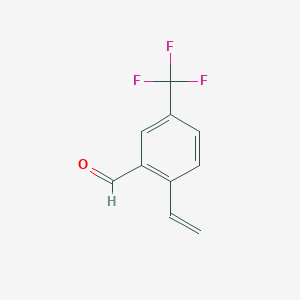
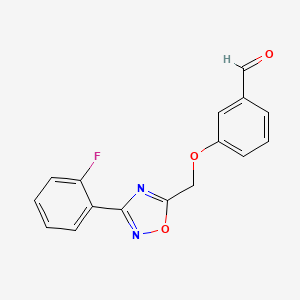

![Ethyl 2-(5-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetate](/img/structure/B12958744.png)
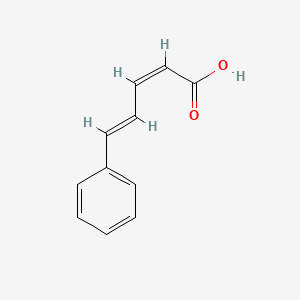
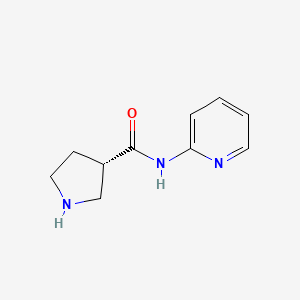
![2-Bromopyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B12958762.png)
![5-(1-Chloroethyl)furo[2,3-b]pyridine](/img/structure/B12958763.png)

